molecular formula C34H20O4S4 B8139915 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde

4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde

Cat. No.: B8139915
M. Wt: 620.8 g/mol
InChI Key: RLELZGCAYDJDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzaldehyde: is a complex organic compound characterized by its unique structure comprising multiple dithiolylidene and benzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzaldehyde typically involves the reaction of 4,5-bis(4-formylphenyl)-1,3-dithiol-2-ylidene with appropriate reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres, specific solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzaldehyde exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of materials and biological systems, making the compound useful in a range of applications .

Comparison with Similar Compounds

Uniqueness: 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzaldehyde is unique due to its combination of dithiolylidene and benzaldehyde groups, which provide a distinct set of electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.

Properties

IUPAC Name

4-[2-[4,5-bis(4-formylphenyl)-1,3-dithiol-2-ylidene]-5-(4-formylphenyl)-1,3-dithiol-4-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H20O4S4/c35-17-21-1-9-25(10-2-21)29-30(26-11-3-22(18-36)4-12-26)40-33(39-29)34-41-31(27-13-5-23(19-37)6-14-27)32(42-34)28-15-7-24(20-38)8-16-28/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLELZGCAYDJDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)S2)C6=CC=C(C=C6)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde
Reactant of Route 2
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde
Reactant of Route 3
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde
Reactant of Route 4
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde
Reactant of Route 5
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde
Reactant of Route 6
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.